molecular formula C11H12BrNO B1409543 3-bromo-N-cyclopropyl-5-methylbenzamide CAS No. 1567106-32-4

3-bromo-N-cyclopropyl-5-methylbenzamide

Cat. No.: B1409543
CAS No.: 1567106-32-4
M. Wt: 254.12 g/mol
InChI Key: LGMDHWGYINLQFP-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclopropyl-5-methylbenzamide is an organic compound with the molecular formula C11H12BrNO It is a member of the benzamide class of compounds, characterized by the presence of a benzene ring bonded to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-cyclopropyl-5-methylbenzamide typically involves the bromination of a suitable precursor, followed by the introduction of the cyclopropyl and methyl groups. One common method involves the bromination of 5-methylbenzamide using bromine in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 3-bromo-5-methylbenzamide is then reacted with cyclopropylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-cyclopropyl-5-methylbenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives, and reduction to form amine derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium or nickel complexes for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce nitro or hydroxyl derivatives.

Scientific Research Applications

3-Bromo-N-cyclopropyl-5-methylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-cyclopropyl-5-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-Bromo-N-cyclopropyl-5-methylbenzamide can be compared with other similar compounds, such as:

    3-Bromo-N-cyclopropyl-5-nitrobenzamide: Similar in structure but with a nitro group instead of a methyl group, which can lead to different chemical and biological properties.

    3-Bromo-N-methylbenzamide:

    3-Bromo-N-cyclopropylbenzamide: Lacks the methyl group, which can influence its chemical behavior and biological activity.

Properties

IUPAC Name

3-bromo-N-cyclopropyl-5-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-7-4-8(6-9(12)5-7)11(14)13-10-2-3-10/h4-6,10H,2-3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMDHWGYINLQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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